molecular formula C18H14N4O B1673428 Cysteine Protease inhibitor

Cysteine Protease inhibitor

Cat. No. B1673428
M. Wt: 302.3 g/mol
InChI Key: RMVQVAZRAZGSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700605B2

Procedure details

A solution of [3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester (10 mg) in formic acid (0.154 ml) is stirred at rt for 1 h. This solution is evaporated under reduced pressure. The remaining oil is treated with diethyl ether to obtain crystals of 4-(4′-aminomethyl-biphenyl-3-yloxy)-pyrimidine-2-carbonitrile as salt with formic acid.
Name
[3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.154 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]([C:28]#[N:29])[N:23]=3)[CH:16]=2)=[CH:11][CH:10]=1)(C)(C)C>C(O)=O>[NH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]([C:28]#[N:29])[N:23]=3)[CH:16]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
[3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
10 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)C1=CC(=CC=C1)OC1=NC(=NC=C1)C#N)=O
Name
Quantity
0.154 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining oil is treated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)C1=CC(=CC=C1)OC1=NC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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